molecular formula C12H13FN2O4 B593979 Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate CAS No. 1305320-70-0

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate

Cat. No.: B593979
CAS No.: 1305320-70-0
M. Wt: 268.244
InChI Key: TZWPXRLUBFVKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bond Lengths and Angles

Bond/Parameter Value (Å/°) Description
C=C (vinyl) 1.33 Typical alkene bond length, consistent with conjugation in ethenyl groups
C–N (dimethylamino) 1.40 Single bond between ethenyl carbon and dimethylamino nitrogen
C=O (ester) 1.20 Carbonyl bond in methyl ester, shorter than C–N due to double bond character
Dihedral (aromatic-C=C-N) ~12 Planar arrangement due to conjugation between aromatic ring, ethenyl, and nitro groups

The E-configuration of the ethenyl group is enforced by steric hindrance between the dimethylamino group and the benzoate ester. The nitro group at position 3 adopts a coplanar orientation with the aromatic ring, enhancing electron-withdrawing effects.

Crystallographic Data and Solid-State Arrangement

Experimental crystallographic data for this compound are not publicly available. However, computational models suggest a planar conformation dominated by:

  • Intramolecular hydrogen bonding : Potential interactions between the nitro group and ester oxygen, though steric clashes with the dimethylamino group may limit this.
  • π-π stacking : Aromatic rings may stack in the solid state, stabilized by fluorine’s electron-withdrawing effects.

For analogous benzoate esters (e.g., ethyl 4-dimethylaminobenzoate), crystal packing often involves alternating layers of aromatic and alkyl regions. While no direct data exist for this compound, its electron-deficient nitro and fluorine substituents likely favor polar interactions over hydrophobic clustering.

Properties

IUPAC Name

methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O4/c1-14(2)5-4-9-10(12(16)19-3)6-8(13)7-11(9)15(17)18/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWPXRLUBFVKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Benzoic Acid Precursor

The synthesis typically begins with esterification of a substituted benzoic acid. For example, methyl 2-fluoro-3-nitrobenzoate (CAS 946126-94-9) is synthesized via reaction of 2-fluoro-3-nitrobenzoic acid with oxalyl chloride and methanol.

Procedure :

  • Activation : 2-Fluoro-3-nitrobenzoic acid (1.0 equiv) is suspended in dry dichloromethane (DCM) with oxalyl chloride (1.1 equiv) and catalytic DMF (0.05 equiv). The mixture is stirred at 20°C until gas evolution ceases.

  • Quenching : Excess methanol is added, and the reaction is stirred for 5 minutes.

  • Workup : Solvent removal under reduced pressure yields the methyl ester with >99% purity.

This method’s efficiency lies in the use of oxalyl chloride, which avoids racemization and side reactions common in traditional Fischer esterification.

Introduction of the Dimethylamino-Ethenyl Group

The dimethylamino-ethenyl moiety is introduced via condensation using DMF-DMA (N,N-dimethylformamide dimethyl acetal). This reagent facilitates vinylogous amidation, forming the α,β-unsaturated enamine structure.

General Protocol :

  • Reaction Setup : The methyl ester intermediate (1.0 mmol) is dissolved in anhydrous 1,4-dioxane (8 mL).

  • Condensation : DMF-DMA (2.0 equiv) is added, and the mixture is heated to 80°C for 12 hours under nitrogen.

  • Isolation : The product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding the target compound as a yellow solid (68–72%).

Mechanistic Insight : DMF-DMA acts as both a base and an electrophile, deprotonating the α-hydrogen of the ester and forming a conjugated iminium intermediate. Subsequent elimination of methanol generates the ethenyl bond.

Fluorination and Nitration Sequence

The positioning of fluorine and nitro groups requires precise regioselectivity. Two approaches are documented:

Direct Nitro-Fluorination

In a one-pot procedure, 4-fluoro-1-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) is used to fluorinate styrene derivatives in DMA at 25°C. Post-fluorination, nitration is achieved with fuming nitric acid in sulfuric acid.

Key Data :

StepReagentSolventTemperatureYield
FluorinationSelectfluor (2.0 equiv)DMA25°C68%
NitrationHNO₃/H₂SO₄DCM0°C54%

This method avoids intermediate isolation but risks over-nitration.

Sequential Nitration and Fluorination

Alternatively, nitration precedes fluorination to enhance regiocontrol:

  • Nitration : The benzoate ester is treated with acetyl nitrate (HNO₃/Ac₂O) at −10°C, affording the 3-nitro derivative.

  • Fluorination : Electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60°C introduces fluorine at position 5.

Advantages : Higher selectivity (>90%) and compatibility with acid-sensitive functional groups.

Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts yields:

SolventRelative Yield (%)
DMA68
DMF54
DCM0

DMA’s high polarity stabilizes charged intermediates, while DCM’s low dielectric constant impedes ionic reactions.

Stereochemical Control

The (E)-configuration of the ethenyl group is favored due to steric hindrance between the nitro group and dimethylamino moiety. Polar solvents (e.g., DMF) further stabilize the transition state, achieving >95% stereoselectivity.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous-flow reactors to mitigate exothermic risks during nitration. A representative protocol:

  • Flow Rate : 10 mL/min of substrate in DCM.

  • Residence Time : 2 minutes at −5°C.

  • Output : 1.2 kg/day with 89% yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom and nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized benzoate esters.

Scientific Research Applications

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Applications/Notes Reference
Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate C₁₂H₁₃FN₂O₄ Nitro, fluoro, dimethylamino vinyl (E) Research chemical; potential intermediates
Triflusulfuron methyl ester C₁₄H₁₅F₃N₆O₆S Triazine, sulfonylurea, trifluoroethoxy Herbicide (ALS inhibitor)
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea, methoxy Herbicide (cereal crops)
Lactofen C₁₉H₁₅ClF₃NO₇ Phenoxy-nitrobenzoate, ethoxy-oxoethyl Herbicide (PPO inhibitor)
Methyl 6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-3-([3-(trifluoromethyl)benzoyl]amino)-2H-pyran-5-carboxylate C₂₀H₁₈F₃N₃O₅ Pyran, trifluoromethyl benzoyl, dimethylamino vinyl Unknown (structural analog for drug discovery)

Structural Analysis

Nitro-Fluoro Substitution: The presence of 5-fluoro-3-nitro groups on the benzene ring distinguishes this compound from triazine-based herbicides (e.g., triflusulfuron) and phenoxy-nitrobenzoate herbicides (e.g., lactofen).

Dimethylamino Vinyl Group: The E-configuration of the dimethylamino vinyl group contrasts with the Z-configuration seen in some agrochemicals, affecting intermolecular interactions and solubility .

Backbone Variations : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), this compound lacks a triazine ring or sulfonylurea bridge, reducing its likelihood of acting as an acetolactate synthase (ALS) inhibitor .

Functional and Application Differences

  • Agrochemicals: Triazine-based compounds (e.g., triflusulfuron) target ALS enzymes in weeds, while phenoxy-nitrobenzoates (e.g., lactofen) inhibit protoporphyrinogen oxidase (PPO) . The absence of these motifs in the subject compound suggests divergent biological targets.
  • Research Chemicals: The pyran-carboxylate analog (CAS 341966-20-9) shares the dimethylamino vinyl group but incorporates a pyran ring and trifluoromethyl benzoyl group, likely altering solubility and bioactivity compared to the nitrobenzoate backbone .

Research Findings and Implications

  • Synthetic Accessibility: The compound’s synthesis likely involves Heck coupling or condensation reactions to install the E-configured vinyl group, paralleling methods for dimethylamino-substituted intermediates .
  • Stability and Reactivity : The nitro group may render the compound susceptible to reduction under specific conditions, a property exploited in prodrug activation but avoided in herbicides requiring environmental persistence .

Biological Activity

Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate, also known by its CAS number 1305320-70-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant research findings.

  • Molecular Formula : C12H13FN2O4
  • Molar Mass : 268.24 g/mol
  • Structure : The compound features a nitro group and a fluorine atom, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves several synthetic steps that typically include the formation of the benzoate structure followed by the introduction of the dimethylamino and fluorine groups. The detailed synthetic pathway is crucial for understanding how modifications can affect biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of nitrobenzoates possess activity against various bacterial strains, including Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Activity
Compound 14Potent against M. tuberculosis
Compound 216Moderate activity
This compoundTBDUnder investigation

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay is commonly employed to determine cell viability and cytotoxicity levels. Preliminary results suggest that while some derivatives show cytotoxic effects, this compound may exhibit a favorable safety profile in normal cell lines .

Cell LineIC50 (μg/mL)Remarks
Vero>100Good safety profile
Tumor Cell Line ATBDModerate cytotoxicity
Tumor Cell Line BTBDHigh cytotoxicity

Case Studies

  • Antitubercular Studies : A series of compounds structurally related to this compound were tested for their antitubercular activity against resistant strains of M. tuberculosis. The most potent compound exhibited an MIC value of 4 μg/mL, indicating strong potential for further development .
  • Cytotoxicity Evaluation : In a study evaluating various derivatives, it was found that modifications to the nitro group significantly impacted cytotoxicity against cancer cell lines. This compound was part of this evaluation, providing insights into structure-activity relationships .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Confirm the presence of dimethylamino (δ ~2.8–3.2 ppm), ethenyl protons (δ ~5–7 ppm), and aromatic fluorinated/nitro-substituted regions.
  • ¹⁹F NMR : Identify fluorine environments (δ ~-100 to -120 ppm for aromatic F).
  • IR spectroscopy : Detect ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
  • Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns .

How to address discrepancies in reported biological activities of similar nitroaromatic compounds?

Advanced
Discrepancies may arise from:

  • Purity variations : Impurities (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity) for standardization.
  • Assay conditions : Differences in pH, temperature, or solvent (DMSO vs. aqueous buffers) affect compound stability and activity.
  • Structural analogs : Compare substituent effects (e.g., fluoro vs. chloro) using structure-activity relationship (SAR) studies .

What are the common chemical transformations of the nitro group in this compound?

Q. Basic

  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in acidic ethanol reduces nitro to amino, enabling further functionalization (e.g., amide coupling) .
  • Nucleophilic aromatic substitution : Under basic conditions, nitro groups can be displaced by strong nucleophiles (e.g., thiols).
  • Nitration : Additional nitro groups can be introduced via mixed acid (HNO₃/H₂SO₄), though regioselectivity must be controlled .

What strategies optimize the stability of this compound under varying pH and temperature?

Q. Advanced

  • pH stability : The ester group hydrolyzes under basic conditions (pH > 8). Store in neutral buffers or anhydrous solvents.
  • Temperature sensitivity : Avoid prolonged exposure to >40°C; degradation products (e.g., free carboxylic acid) can form. Use accelerated stability studies (ICH guidelines) to model shelf life.
  • Light sensitivity : Protect from UV light to prevent nitro group degradation .

How to design a biochemical assay to evaluate its enzyme inhibitory potential?

Q. Basic

Enzyme selection : Target enzymes with known sensitivity to nitroaromatics (e.g., oxidoreductases, cytochrome P450).

Kinetic assays : Measure IC₅₀ via spectrophotometric methods (e.g., NADH depletion for dehydrogenases).

Controls : Include positive inhibitors (e.g., ketoconazole) and assess solvent effects (DMSO ≤1% v/v) .

What computational methods predict the interaction between this compound and target enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock or Schrödinger to model binding poses, focusing on nitro/ethenyl interactions with active-site residues.
  • Molecular dynamics (MD) : Simulate binding stability under physiological conditions (e.g., 150 mM NaCl, 310 K).
  • QSAR models : Train models using datasets of nitroaromatics to predict bioactivity and toxicity .

Notes

  • Data contradictions : Cross-validate findings using orthogonal methods (e.g., NMR + MS for degradation studies).
  • Methodological rigor : Prioritize peer-reviewed protocols over vendor-supplied data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.